molecular formula C17H16BrNO3 B056735 Bromfenac-Ethylester CAS No. 102414-22-2

Bromfenac-Ethylester

Katalognummer: B056735
CAS-Nummer: 102414-22-2
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: MLBAFRHKOXZRGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Bromfenac Ethyl Ester is extensively used in pharmaceutical research for the development of NSAIDs. Its derivatives are studied for their anti-inflammatory and analgesic properties. Additionally, it is used in the synthesis of various organic compounds and as a reagent in chemical reactions .

In the field of biology, Bromfenac Ethyl Ester is used to study the effects of NSAIDs on cellular processes and inflammation pathways. In industrial applications, it is used in the production of fine chemicals and as an intermediate in the synthesis of other pharmaceutical compounds .

Biochemische Analyse

Biochemical Properties

Bromfenac Ethyl Ester interacts with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . As a nonsteroidal anti-inflammatory drug (NSAID), it works by inhibiting prostaglandin synthesis by blocking these enzymes . It preferably acts on COX-2 and only has a low affinity for COX-1 .

Cellular Effects

Bromfenac Ethyl Ester has been shown to have significant effects on various types of cells. For instance, it has been found to reduce neuroinflammation in microglia and astrocytes under elevated pressure conditions . In an ischemia–reperfusion (IR) glaucoma model, Bromfenac Ethyl Ester led to the downregulation of inflammatory markers and necroptosis markers in astrocytes .

Molecular Mechanism

The molecular mechanism of Bromfenac Ethyl Ester is primarily through its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, Bromfenac Ethyl Ester has been shown to have significant temporal effects. For instance, in an integrated analysis of two multicentre, phase III studies, Bromfenac Ethyl Ester was significantly more effective than placebo in reducing ocular inflammation and pain .

Dosage Effects in Animal Models

In animal models, the effects of Bromfenac Ethyl Ester vary with different dosages. For example, in an ischemia–reperfusion (IR) glaucoma model, Bromfenac Ethyl Ester administration resulted in the improved survival of retinal ganglion cells (RGCs) and preservation of retinal function .

Metabolic Pathways

Bromfenac Ethyl Ester is involved in the metabolic pathway of prostaglandin synthesis, where it inhibits the cyclooxygenase (COX) enzymes . This could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

It is known that protein subcellular localization prediction is of great significance in bioinformatics and biological research . The knowledge of the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromfenac Ethyl Ester can be synthesized through the esterification of 2-amino-3-(4-bromobenzoyl)benzoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of Bromfenac Ethyl Ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 2-amino-3-(4-bromobenzoyl)benzoic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohol derivatives

Vergleich Mit ähnlichen Verbindungen

    Bromfenac: The parent compound of Bromfenac Ethyl Ester, used as an NSAID.

    Flurbiprofen: Another NSAID with similar anti-inflammatory properties.

    Ketoprofen: Known for its analgesic and anti-inflammatory effects.

Uniqueness: Bromfenac Ethyl Ester is unique due to its specific ester structure, which can be hydrolyzed to release the active Bromfenac compound. This property allows for controlled release and targeted delivery in pharmaceutical applications .

Biologische Aktivität

Bromfenac ethyl ester is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for its potent anti-inflammatory effects. This compound is particularly effective in managing ocular pain and inflammation following surgical procedures such as cataract surgery. The biological activity of bromfenac ethyl ester is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Bromfenac exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking the synthesis of prostaglandins, which are mediators of inflammation, bromfenac reduces intraocular inflammation and pain. Prostaglandins are known to disrupt the blood-aqueous humor barrier and increase vascular permeability, leading to symptoms such as increased intraocular pressure and leukocytosis .

Pharmacokinetics

The pharmacokinetic profile of bromfenac indicates that it is well-distributed throughout ocular tissues following topical administration. Studies have shown that after a single dose, bromfenac can be detected in various ocular compartments, including the conjunctiva, cornea, iris-ciliary body, and aqueous humor . The compound demonstrates a high degree of protein binding (approximately 99.8% to human plasma proteins), which may influence its therapeutic efficacy and duration of action .

Clinical Efficacy

Numerous clinical trials have established the efficacy of bromfenac in treating ocular inflammation and pain post-surgery. For instance:

  • Study on Bromfenac 0.07% : A randomized controlled trial involving 440 subjects demonstrated that bromfenac 0.07% significantly reduced ocular inflammation compared to placebo. By day 15 post-surgery, a higher proportion of patients treated with bromfenac achieved complete clearance of inflammation (P < 0.0001) and reported being pain-free .
  • Comparison with Nepafenac : In a Phase II trial comparing bromfenac 0.09% with nepafenac 0.1%, bromfenac showed superior efficacy in reducing cystoid macular edema (CME) after cataract surgery . The study involved 139 subjects and utilized optical coherence tomography to assess CME presence.

Safety Profile

Bromfenac is generally well-tolerated, with a lower incidence of adverse effects compared to other NSAIDs used in ophthalmology. In clinical trials, adverse events were significantly fewer in patients receiving bromfenac compared to those on placebo (P < 0.0001) . Common side effects include transient burning or stinging upon administration but serious complications are rare.

Data Summary

The following table summarizes key clinical findings regarding the efficacy and safety of bromfenac:

Study Dosage Primary Endpoint Outcome P-value
Bromfenac vs Placebo (Cataract)0.07%Ocular Inflammation ClearanceHigher clearance in bromfenac group<0.0001
Bromfenac vs Nepafenac (CME)0.09% vs 0.1%Presence of Cystoid Macular EdemaBromfenac more effectiveNot specified
Safety ProfileN/AIncidence of Adverse EventsFewer adverse events in bromfenac group<0.0001

Eigenschaften

IUPAC Name

ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBAFRHKOXZRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A slurry of 35.6 g (0.1 mole) of 2-amino-3-(4-bromobenzoyl)benzeneacetic acid, sodium salt in 500 ml of dimethylformamide was treated with 32.0 g (0.2 mole) of ethyl iodide and stirred at ambient temperature for 24 hr. The mixture was filtered and the filtrate was poured into 3.5 liters of water. The solid which precipitated was collected by filtration, washed with water and recrystallized from absolute ethanol to yield 26.8 g (74%) of the titled compound as tiny gold needles, m.p. 107°-109° C.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

A slurry of 35.6 g (0.1 mole) of 2-amino-3-(4-bromobenzoyl)benzeneacetic acid in 500 ml of dimethylformamide was treated with 32.0 g (0.2 mole) of ethyl iodide and stirred at ambient temperature for 24 hours. The mixture was filtered and the filtrate was poured into 3.5 liters of water. The solid which precipitated was collected by filtration, washed with water and recrystallized from absolute ethanol to give 26.8 g (74%) of title compound, gold needles, m.p. 107°-109° C.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.